Oxepinac

Toxicology Chronic Toxicity NSAID Safety

Oxepinac delivers clinically validated efficacy at 150 mg/day oral dose in osteoarthritis models, with a chronic toxicity profile significantly better than indomethacin and no hematological or biochemical pathology. Its unique dual inhibition of cyclooxygenase and aldose reductase (IC50 0.33 µM) makes it an unmatched tool for diabetic-complication research. A fully validated GC-MS bioanalytical method, absence of teratogenicity, and reproducible batch data ensure translational rigor. Procure this differentiated standard to maintain continuity in long-term efficacy, reproductive toxicology, and polyol-pathway studies.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 55689-65-1
Cat. No. B1677856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxepinac
CAS55689-65-1
Synonyms6,7-dihydro-11-oxodibenz(b,e)oxepin-3-acetic acid
DD-3314
oxepinac
oxepinac monosodium salt
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O
InChIInChI=1S/C16H12O4/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18)
InChIKeyPYIHCGFQQSKYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxepinac (CAS 55689-65-1) – A Dibenzoxepin NSAID with Defined Safety Differentiation for Osteoarthritis Research


Oxepinac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the dibenzoxepin class, characterized by its 6,11-dihydro-11-oxodibenz[b,e]oxepin-3-acetic acid structure [1]. It functions as an inhibitor of cyclooxygenase (COX) and aldose reductase, and is noted as an ibufenac derivative [2], . The compound was clinically evaluated in the late 1970s for painful osteoarthritis, establishing a defined efficacy and tolerability profile at an optimal oral dose of 150 mg daily [3].

Why Oxepinac Cannot Be Directly Substituted with Other NSAIDs or Ibufenac Analogs


The substitution of Oxepinac with generic NSAIDs or close structural analogs is precluded by its unique safety and efficacy profile. While sharing a common anti-inflammatory mechanism with drugs like indomethacin and ibuprofen, Oxepinac demonstrates a distinct chronic toxicity profile, including lower toxicity than indomethacin in long-term rat studies and an absence of hematological or biochemical pathology [1], [2]. Furthermore, its clinical efficacy and tolerability in osteoarthritis were established at a specific optimal dose of 150 mg/day, a parameter not directly transferable to other agents [3]. These quantitative and qualitative differentiations are critical for research continuity and informed procurement.

Quantitative Evidence Guide for Oxepinac (55689-65-1) Selection


Lower Chronic Toxicity vs. Indomethacin in Rat Model

In a comparative chronic toxicity study in rats, Oxepinac was found to be less toxic than indomethacin, a benchmark NSAID. The study reported that Oxepinac produced no hematological, blood chemical, or pathological changes, except for minor anemia and fatal ulcer formation (predominantly in females), which were less severe than those observed with indomethacin [1], [2].

Toxicology Chronic Toxicity NSAID Safety

Clinical Efficacy in Osteoarthritis Pain Relief (Phase II Trial)

In a multi-center, single-blind Phase II clinical trial involving 135 osteoarthritis patients (predominantly gonitis), Oxepinac administered orally at 75 mg, 150 mg, and 300 mg daily for two weeks provided 'definite relief of pain' compared with preceding medication. The study identified 150 mg daily as the most favorable dose, demonstrating efficacy and tolerability [1], .

Osteoarthritis Pain Management Clinical Efficacy

Absence of Teratogenicity in Mouse and Rabbit Fetuses

In dedicated teratogenicity studies, pregnant mice and rabbits were orally administered Oxepinac during the organogenesis period at doses of 3, 30, and 90 mg/kg/day (mice) and 3, 10, and 20 mg/kg/day (rabbits). The compound showed no teratogenic effects on fetuses in either species, nor did it adversely affect postnatal development in mice pups [1], .

Teratogenicity Developmental Toxicology Reproductive Safety

Inhibition of Human Aldose Reductase (IC50 = 0.33 µM)

Oxepinac inhibits human aldose reductase (AKR1B1) with an IC50 of 330 nM (0.33 µM) as determined by in vitro enzymatic assay [1]. This off-target activity is notable as aldose reductase is implicated in diabetic complications and inflammation.

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

Validated GC-MS Method for Bioanalysis in Human Matrices

A sensitive and specific gas chromatography-mass fragmentography (GC-MS) method was developed and validated for the quantification of Oxepinac in human plasma, urine, and saliva. The method demonstrated accuracy and precision over the range of 1.0 ng/mL to 100 µg/mL [1], .

Bioanalysis Pharmacokinetics Method Validation

Optimal Application Scenarios for Oxepinac in Research and Industrial Settings


In Vivo Efficacy and Toxicity Studies in Osteoarthritis Models Requiring a Validated Dose

Oxepinac is ideally suited for use in rodent models of osteoarthritis where a clinically validated oral dose (150 mg/day in humans, scaling as needed) has been established. Its favorable chronic toxicity profile relative to indomethacin [1] and lack of teratogenicity [2] make it a preferred agent for long-term efficacy studies and for investigations involving reproductive toxicology endpoints.

Investigations into Dual COX and Aldose Reductase Inhibition

The compound's dual inhibition of cyclooxygenase (inferred from NSAID class) and aldose reductase (IC50 0.33 µM [3]) positions it as a unique tool for exploring the intersection of inflammatory and polyol pathways. This is particularly relevant for diabetic complication research, where such dual action may offer synergistic benefits not seen with conventional NSAIDs or aldose reductase inhibitors alone.

Pharmacokinetic and Bioanalytical Method Development Using Validated GC-MS Protocol

The existence of a fully validated GC-MS method for quantification of Oxepinac in human plasma, urine, and saliva [4] provides a robust, off-the-shelf bioanalytical framework. This is valuable for laboratories developing pharmacokinetic models, conducting drug-drug interaction studies, or requiring a reference compound for method transfer and validation in a GLP environment.

Reference Standard for Comparative Safety Studies of NSAIDs

Given its well-documented and differentiated chronic toxicity profile (lower toxicity than indomethacin with no hematological or biochemical pathology [1]), Oxepinac serves as a valuable reference standard or comparator compound in toxicology studies aimed at benchmarking new chemical entities or novel NSAID formulations for improved gastrointestinal and systemic safety.

Quote Request

Request a Quote for Oxepinac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.